Traumatic acid
Overview
Description
Traumatic acid, also known as trans-2-dodecenedioic acid, is a monounsaturated dicarboxylic acid that occurs naturally in plants. It was first isolated from wounded bean plants by American chemists James English Jr. and James Frederick Bonner, along with Dutch scientist Arie Jan Haagen-Smit, in 1939 . This compound is known for its potent wound healing properties in plants, where it stimulates cell division near a trauma site to form a protective callus and heal the damaged tissue . It is also considered a growth hormone, particularly in lower plants such as algae .
Mechanism of Action
Target of Action
Traumatic Acid (TA) is a plant hormone (cytokinin) that belongs to the group of fatty acids derivatives . It primarily targets human skin fibroblasts and stimulates cell division near a trauma site to form a protective callus and heal the damaged tissue . It also acts as a growth hormone, especially in inferior plants (e.g., algae) .
Mode of Action
TA interacts with its targets and causes a decrease in membrane phospholipid peroxidation, exhibiting protective properties against Reactive Oxygen Species (ROS) production . It also increases protein and collagen biosynthesis and its secretion into the culture medium . TA’s activity is similar to unsaturated fatty acids, showing antioxidant and stimulatory effects on collagen biosynthesis .
Biochemical Pathways
TA’s biosynthesis may start either from linoleic acid or linolenic acid, both of which are 18-carbon unsaturated fatty acids precursors . TA influences basic oxidative stress parameters, such as antioxidative enzyme activity, reduced glutathione, thiol group content, and lipid peroxidation .
Result of Action
TA exhibits multiple and complex activity in fibroblast cells in vitro . It reduces oxidative stress and enhances collagen biosynthesis in cultured human skin fibroblasts . It is a potentially powerful agent with applications in the treatment of many skin diseases connected with oxidative stress and collagen biosynthesis disorders .
Action Environment
The action of TA is influenced by the physiological conditions of the environment. For instance, TA’s influence on tested parameters was examined in normal human skin fibroblasts in physiological conditions, without any stress factors . .
Biochemical Analysis
Biochemical Properties
Traumatic acid is biosynthesized in plants by non-enzymatic oxidation of traumatin, another wound hormone . It has been found to enhance the biosynthesis of collagen in cultured human skin fibroblasts . This compound also exhibits antioxidant properties, reducing membrane phospholipid peroxidation and protecting against reactive oxygen species (ROS) production .
Cellular Effects
This compound has been shown to have multiple and complex activity in fibroblast cells in vitro . It stimulates cell proliferation and biochemical processes connected with cell division, such as protein, nucleic acid, and photosynthetic dye biosynthesis . In addition, this compound has been found to inhibit MCF-7 breast cancer cells’ viability and enhance apoptosis and oxidative stress .
Molecular Mechanism
It is known that this compound, similar to other unsaturated fatty acids, can activate certain signal transduction pathways for the activation of many metabolic functions in fibroblasts .
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits a stimulatory effect on various parameters such as antioxidative enzyme activity, reduced glutathione, thiol group content, and lipid peroxidation .
Metabolic Pathways
This compound is involved in the biosynthesis pathway of traumatin, another wound hormone . It is produced by the non-enzymatic oxidation of traumatin
Transport and Distribution
It is known that this compound is a solid, crystalline, water-insoluble substance under normal conditions .
Subcellular Localization
Given its role as a wound hormone in plants, it is likely to be localized in areas of the cell involved in response to injury and cell division .
Preparation Methods
Traumatic acid can be synthesized through several methods:
Synthetic Routes: One common method involves the conversion of undecylenic acid to the half-aldehyde of sebacic acid, which is then condensed with malonic acid in the presence of pyridine.
Industrial Production: Industrially, this compound is produced by the autooxidation of trans-10-dodecenoic acid (trans-10-ODA) in the presence of oxygen and rapid stirring. This method is efficient and yields a high purity product.
Chemical Reactions Analysis
Traumatic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to its corresponding alcohols under specific conditions.
Common reagents used in these reactions include oxygen for oxidation, reducing agents like lithium aluminum hydride for reduction, and alcohols or bases for esterification and salt formation. The major products formed from these reactions include various esters, salts, and reduced forms of this compound.
Scientific Research Applications
Traumatic acid has several scientific research applications:
Comparison with Similar Compounds
Traumatic acid is unique due to its dual role as a wound healing agent and growth hormone in plants. Similar compounds include:
Properties
IUPAC Name |
(E)-dodec-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h7,9H,1-6,8,10H2,(H,13,14)(H,15,16)/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZWDMBCPDUFDJ-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCC(=O)O)CCC/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863778 | |
Record name | Traumatic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Traumatic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6402-36-4 | |
Record name | Traumatic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6402-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Traumatic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006402364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Traumatic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodec-2-enedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAUMATIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7ND24937H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Traumatic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165.5 °C | |
Record name | Traumatic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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